1-(2-(Isopentyloxy)-5-methylphenyl)propan-1-one
Description
1-(2-(Isopentyloxy)-5-methylphenyl)propan-1-one is a synthetic arylpropanone derivative characterized by a propan-1-one backbone attached to a substituted phenyl ring. The phenyl ring features a methyl group at the para (5-) position and an isopentyloxy (O-CH2CH2CH(CH3)2) group at the ortho (2-) position. The isopentyloxy substituent introduces significant steric bulk and lipophilicity compared to smaller alkoxy groups like methoxy.
Properties
IUPAC Name |
1-[5-methyl-2-(3-methylbutoxy)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-5-14(16)13-10-12(4)6-7-15(13)17-9-8-11(2)3/h6-7,10-11H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATBXVAZLDUPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C)OCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Isopentyloxy)-5-methylphenyl)propan-1-one typically involves the alkylation of a phenol derivative followed by a Friedel-Crafts acylation reaction. The general synthetic route can be summarized as follows:
Alkylation of Phenol: The phenol derivative is reacted with isopentyl bromide in the presence of a base such as potassium carbonate to form the isopentyloxy-substituted phenol.
Friedel-Crafts Acylation: The isopentyloxy-substituted phenol is then subjected to Friedel-Crafts acylation using propionyl chloride and a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Isopentyloxy)-5-methylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-(2-(Isopentyloxy)-5-methylphenyl)propan-1-one serves as a building block for more complex organic molecules. It can participate in various chemical reactions such as:
- Oxidation : Converting to carboxylic acids or aldehydes.
- Reduction : Transforming the ketone group into alcohols.
- Substitution Reactions : Introducing new substituents onto the phenyl ring.
Biology
The compound shows promise in biological research, particularly in:
-
Cancer Therapy : It has been identified as an inhibitor of the PD-1/PD-L1 interaction, crucial for immune evasion in tumors. This inhibition can enhance anti-tumor immune responses.
Compound Target IC50 Value (nM) 8j PD-L1 0.82 7a PD-L1 0.92 4a PD-L1 1.10 -
Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against pathogens such as Micrococcus luteus and Escherichia coli.
Pathogen Zone of Inhibition (mm) Micrococcus luteus ±11 Candida maltosa ±9 Escherichia coli ±5
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be used as an intermediate in the synthesis of various industrial products.
Cancer Immunotherapy
A clinical trial involving terphenyl-based inhibitors demonstrated that blocking PD-L1 interactions could activate T-cell responses against tumors. Patients treated with these inhibitors showed increased immune activation markers and improved tumor response rates.
Antimicrobial Applications
Laboratory investigations have tested compounds similar to this one against various bacterial and fungal strains, revealing significant antimicrobial activity that suggests potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-(Isopentyloxy)-5-methylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the isopentyloxy group and the ketone moiety can affect its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following section compares 1-(2-(Isopentyloxy)-5-methylphenyl)propan-1-one with structurally related arylpropanones and chalcones, focusing on substituent effects, physicochemical properties, and synthesis pathways.
Substituent Effects: Alkoxy vs. Hydroxy/Methoxy Groups
1-(2-Methoxy-5-methylphenyl)propan-1-one
- Structure : Methoxy group at the 2-position and methyl at the 5-position of the phenyl ring .
- Electronic effects: Methoxy is a stronger electron-donating group than isopentyloxy, which may influence reactivity in substitution or condensation reactions.
1-(2-Hydroxy-5-methylphenyl)-3-(2-methylphenyl)prop-2-en-1-one
- Structure: Chalcone derivative with a hydroxy group at the 2-position and a methyl group at the 5-position of one phenyl ring; a second 2-methylphenyl group is attached via a propenone chain .
- Comparison: The hydroxy group enables intramolecular hydrogen bonding (O–H···O), enhancing stability and planar conformation .
Aromatic System Variations: Phenyl vs. Heteroaromatic Rings
1-(5-Methylthiophen-2-yl)propan-1-one
Pharmacologically Active Cathinone Analogs
4-Fluoromethcathinone (4-FMC)
- Structure: Cathinone derivative with a fluorine atom at the 4-position and a methylamino group at the β-carbon .
- Comparison: The amino group in cathinones confers stimulant activity via monoamine transporter interactions, absent in the target compound due to its lack of an amino substituent . Fluorine’s electronegativity alters electronic distribution, whereas the isopentyloxy group in the target compound primarily affects lipophilicity.
Mephedrone and 4-MEC
- Structures: Mephedrone (4-methyl substituent) and 4-MEC (4-methyl and ethylamino groups) .
- Comparison :
- Both feature para-methyl substituents, similar to the target compound’s 5-methyl group. However, the ortho-isopentyloxy group in the target introduces steric effects that may hinder binding to biological targets.
Physicochemical Properties
| Compound | Key Substituents | Lipophilicity (Predicted) | Hydrogen Bonding |
|---|---|---|---|
| This compound | 2-isopentyloxy, 5-methyl | High | No (ether) |
| 1-(2-Methoxy-5-methylphenyl)propan-1-one | 2-methoxy, 5-methyl | Moderate | No (ether) |
| 1-(2-Hydroxy-5-methylphenyl)-chalcone | 2-hydroxy, 5-methyl | Low | Yes |
| 4-FMC | 4-fluoro, methylamino | Moderate | Yes (amine) |
Biological Activity
1-(2-(Isopentyloxy)-5-methylphenyl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications . This article aims to explore the biological activity of this compound through various mechanisms of action, case studies, and research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects:
- Inhibition of PD-1/PD-L1 Interaction : The compound has been shown to inhibit the PD-1/PD-L1 complex formation, which is crucial for immune evasion in cancer. This inhibition can enhance the immune response against tumor cells .
- Anticancer Properties : Research indicates that similar compounds with a terphenyl scaffold exhibit significant anticancer activity. For instance, compounds derived from this scaffold have demonstrated IC50 values in the nanomolar range against various cancer cell lines .
Anticancer Activity
A study focusing on terphenyl-based small molecules highlighted that modifications to the isopentyloxy group can significantly enhance anticancer activity. For example, one such compound demonstrated an IC50 value of 0.82 nM against PD-L1, indicating potent inhibitory effects on cancer cell proliferation .
| Compound | Target | IC50 Value (nM) |
|---|---|---|
| 8j | PD-L1 | 0.82 |
| 7a | PD-L1 | 0.92 |
| 4a | PD-L1 | 1.10 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for antimicrobial activities. A related study reported that compounds with similar structures exhibited significant antimicrobial effects against various pathogens, suggesting that this compound may also possess these properties.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Micrococcus luteus | ±11 |
| Candida maltosa | ±9 |
| Escherichia coli | ±5 |
Case Studies
Several case studies have illustrated the efficacy of related compounds in clinical settings:
- Cancer Immunotherapy : A clinical trial involving terphenyl-based inhibitors showed promising results in activating T-cell responses against tumors by blocking PD-L1 interactions. Patients treated with these inhibitors exhibited increased levels of immune activation markers and improved tumor response rates .
- Antimicrobial Applications : In laboratory settings, compounds similar to this compound were tested against a range of bacterial and fungal strains, demonstrating significant antimicrobial activity and paving the way for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
